molecular formula C16H20N2O2 B4430794 N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4430794
M. Wt: 272.34 g/mol
InChI Key: NTFWLGQWBFEQQX-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide: is an organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a sec-butylphenyl group attached to an isoxazole ring, which is further substituted with dimethyl groups and a carboxamide functional group

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-10(2)13-6-8-14(9-7-13)17-16(19)15-11(3)18-20-12(15)4/h6-10H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFWLGQWBFEQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.

    Attachment of the sec-Butylphenyl Group: The sec-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using sec-butylbenzene and an appropriate catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the isoxazole intermediate and an amine source.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Hydroxyl or carbonyl derivatives of the sec-butyl group.

    Reduction: Amines or alcohols derived from the carboxamide group.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
  • Used as a probe in biochemical assays to study enzyme interactions and inhibition.

Medicine:

  • Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
  • Studied for its pharmacokinetic and pharmacodynamic properties in preclinical and clinical trials.

Industry:

  • Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
  • Employed in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling cascades.

    Gene Expression: Modulating the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

  • N-(4-sec-butylphenyl)acetamide
  • 4-sec-butylphenol
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide

Comparison:

  • N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
  • Compared to N-(4-sec-butylphenyl)acetamide , the isoxazolecarboxamide has additional functional groups that enhance its reactivity and potential applications.
  • 4-sec-butylphenol lacks the isoxazole and carboxamide groups, making it less versatile in terms of chemical modifications and biological activities.
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 2
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N-(4-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

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